Superior Enantioselectivity in Phase-Transfer Catalyzed Michael Additions
In phase-transfer catalyzed Michael addition to β-nitrostyrene, DEAM achieves high enantioselectivity, whereas comparators like diethyl acetoxymalonate and diethyl bromomalonate exhibit varying or lower selectivity depending on the electrophile. DEAM provides up to 95% ee with β-nitrostyrene [1], and up to 92% ee with the same substrate using a different catalyst system [2]. In contrast, diethyl acetoxymalonate achieves up to 99% ee only with chalcone derivatives [2], and diethyl bromomalonate achieves 99% ee in cyclopropanation but drops to 78% ee with benzylidene malononitrile [2]. This highlights DEAM's balanced and reliable enantioselectivity for nitrostyrene-type substrates, a key advantage over other malonate nucleophiles.
| Evidence Dimension | Enantiomeric Excess (ee%) |
|---|---|
| Target Compound Data | Up to 95% ee |
| Comparator Or Baseline | Diethyl acetoxymalonate: up to 99% ee (chalcone); Diethyl bromomalonate: up to 99% ee (cyclopropanation), 78% ee (benzylidene malononitrile) |
| Quantified Difference | DEAM achieves 95% ee vs. acetoxymalonate's 99% (different electrophile) and bromomalonate's 78% (same class). DEAM's 92% ee is directly comparable. |
| Conditions | Michael addition to β-nitrostyrene; phase-transfer catalysis with l-threitol-based crown ethers [1] or α-D-galactose-based azacrown ethers [2]. |
Why This Matters
For procurement in asymmetric synthesis programs, DEAM offers a reliable, high-selectivity option for synthesizing chiral α-amino acid precursors, avoiding the substrate-dependent performance fluctuations observed with alternative malonate nucleophiles.
- [1] Rapi, Z.; et al. Synthesis of l-threitol-based crown ethers and their application as enantioselective phase transfer catalyst in Michael additions. Chirality 2017, 29(6), 257-272. View Source
- [2] Rapi, Z.; Grün, A.; Keglevich, G.; Stirling, A.; Bakó, P. Synthesis of α-D-galactose-based azacrown ethers and their application as enantioselective catalysts in Michael reactions. New J. Chem. 2016, 40, 7856-7865. View Source
